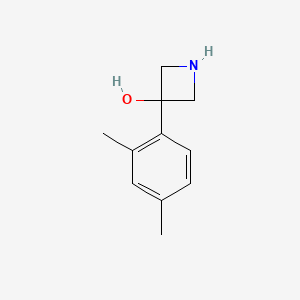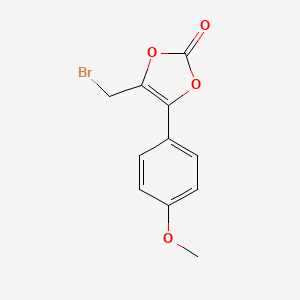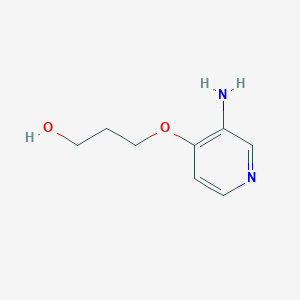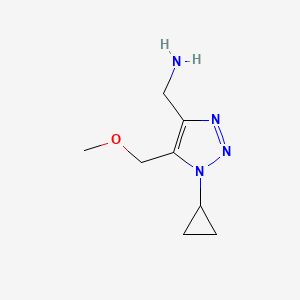
(1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of (1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.
Methoxymethylation: Addition of the methoxymethyl group.
Triazole Formation: Cyclization to form the triazole ring.
The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
(1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
(1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropyl and methoxymethyl groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine can be compared with other triazole derivatives, such as:
1-Cyclopropyl-5-(2-methoxy-4,6-dimethylphenyl)-2-methyl-1H-pyrrol-3-ylmethanamine: Similar in structure but with different substituents.
5-Cyclopropyl-1-methyl-1H-pyrazol-4-amine: Contains a pyrazole ring instead of a triazole ring.
1-Cyclopropyl-5-[2-(methylamino)ethyl]-2-pyrrolidinone: Features a pyrrolidinone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14N4O |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
[1-cyclopropyl-5-(methoxymethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C8H14N4O/c1-13-5-8-7(4-9)10-11-12(8)6-2-3-6/h6H,2-5,9H2,1H3 |
Clé InChI |
YLKUIUZMAAZEKT-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(N=NN1C2CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


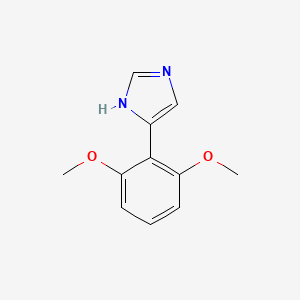



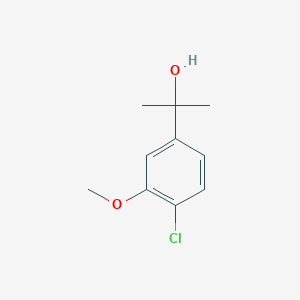
![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)
